

"2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Cat. No.: B1377918

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**

CAS Number: 26489-43-0

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** (CAS No. 26489-43-0), a pivotal chemical intermediate for professionals in drug discovery and medicinal chemistry. The document delineates its chemical properties, provides a detailed synthesis protocol, and explores its versatile applications as a reactive building block. Emphasis is placed on the strategic importance of the thiazole scaffold and the reactive α -bromoketone moiety in the synthesis of novel bioactive compounds. Furthermore, this guide includes rigorous safety and handling protocols to ensure safe laboratory practices.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a heterocyclic ketone that has garnered significant interest in pharmaceutical research. Its structure incorporates two key features that make it an exceptionally valuable precursor:

- The Thiazole Ring: The thiazole scaffold is considered a "privileged structure" in drug discovery.^[1] It is present in a wide array of natural and synthetic molecules with diverse

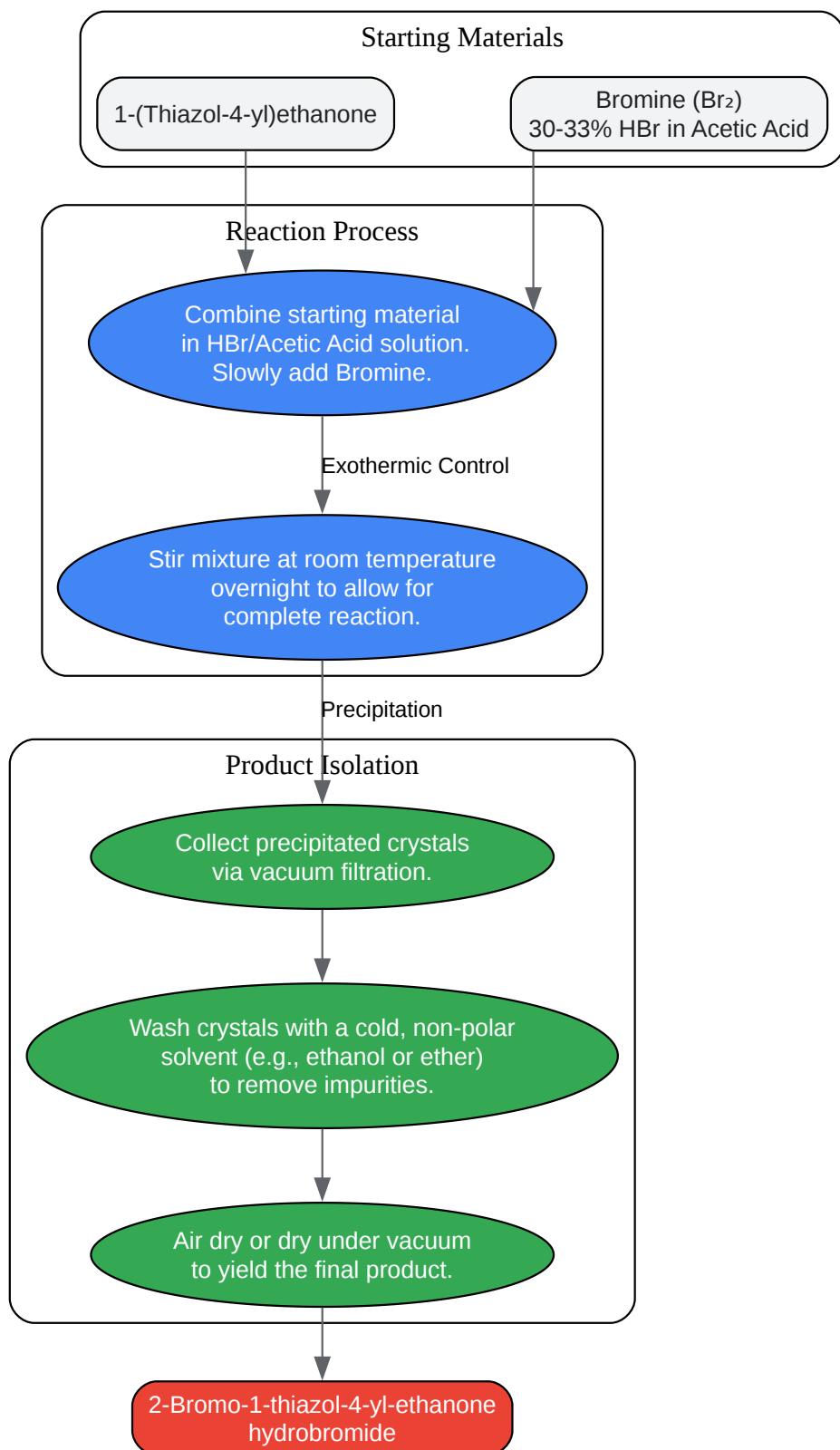
biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems contributes to its frequent appearance in successful drug candidates.

- The α -Bromoketone Functionality: This reactive group serves as a potent electrophile, making the compound an ideal substrate for nucleophilic substitution reactions.[3] This allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures, a critical step in generating libraries of compounds for high-throughput screening.[4]

The combination of these features positions **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** as a strategic starting material for developing novel therapeutics, particularly in areas like kinase inhibition.[3]

Physicochemical Properties and Data

Quantitative data for **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** is summarized below. This information is essential for experimental design, including reaction setup, solvent selection, and purification.


Property	Value	Source(s)
CAS Number	26489-43-0	Pharma Innovation[5]
Molecular Formula	<chem>C5H5Br2NOS</chem>	Calculated
Molecular Weight	286.97 g/mol	Calculated
Synonyms	2-Bromo-1-(4-thiazolyl)ethanone HBr	N/A
Appearance	Typically a solid (e.g., off-white to yellow powder)	General observation for similar compounds
Storage Conditions	Store in a cool, dry, well-ventilated area under an inert atmosphere.	Cole-Parmer, Sigma-Aldrich[6][7]

Synthesis Pathway and Experimental Protocol

The synthesis of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** is typically achieved through the α -bromination of its ketone precursor, 1-(thiazol-4-yl)ethanone. This reaction is a classic electrophilic substitution at the α -carbon.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**.

Detailed Synthesis Protocol

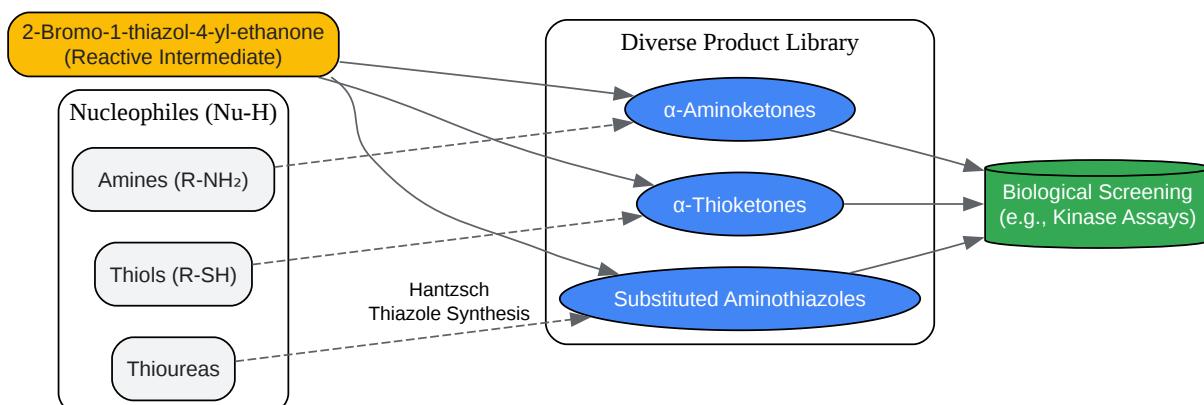
This protocol is adapted from established methods for the α -bromination of aromatic ketones.

[8]

- Reagents & Equipment:

- 1-(Thiazol-4-yl)ethanone (1 equivalent)
- 30-33% Hydrobromic acid in acetic acid
- Bromine (1.0 equivalents)
- Ethanol (for washing)
- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Ice bath
- Vacuum filtration apparatus

- Procedure:


- Preparation: In a round-bottom flask, dissolve 1-(thiazol-4-yl)ethanone in a sufficient volume of 30-33% HBr in acetic acid. Cool the flask in an ice bath to manage the exothermic reaction.
- Bromine Addition: Slowly add one equivalent of bromine to the stirred solution via an addition funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The product will often precipitate out of the solution as a hydrobromide salt.
- Isolation: Collect the resulting crystals by vacuum filtration.

- Purification: Wash the collected solid with cold ethanol (3x) to remove unreacted starting materials and soluble impurities.
- Drying: Air dry the crystals or dry them under vacuum at room temperature to obtain the final product, **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**.

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for creating diverse molecular libraries. The reactive bromine is readily displaced by a wide range of nucleophiles.

Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Role as an intermediate for generating diverse chemical libraries.

This reactivity allows for:

- Synthesis of α -Aminoketones: Reaction with primary or secondary amines yields α -aminoketones, which are common pharmacophores.

- Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides provides a direct route to substituted aminothiazole derivatives, further expanding the complexity and potential biological activity of the resulting molecules.[9]
- Linker Chemistry: The reactive handle can be used to attach the thiazole moiety to other scaffolds or linkers in the development of PROTACs or other targeted therapies.

Safety, Handling, and Storage

As a reactive α -bromoketone, this compound is corrosive and requires careful handling. The following protocol is a synthesis of best practices from safety data sheets for analogous materials.[10][11]

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[11]
 - Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.
- Engineering Controls:
 - All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
 - An eyewash station and safety shower must be readily accessible.[6]
- Handling & Storage:
 - Avoid breathing dust.[6] Do not get in eyes, on skin, or on clothing.[12]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]
 - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
- First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention as the product may cause chemical burns.[10]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[10]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a high-value chemical intermediate whose utility is rooted in the proven biological significance of the thiazole ring and the synthetic versatility of the α -bromoketone group. For researchers in drug development, it represents a reliable and efficient starting point for the synthesis of compound libraries aimed at discovering next-generation therapeutics. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. ["2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377918#2-bromo-1-thiazol-4-yl-ethanone-hydrobromide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com